molecular formula C6H11NO B1352183 3,3-Dimethyl-2-pyrrolidinone CAS No. 4831-43-0

3,3-Dimethyl-2-pyrrolidinone

Cat. No. B1352183
CAS RN: 4831-43-0
M. Wt: 113.16 g/mol
InChI Key: IYZVTTRRGCJXGK-UHFFFAOYSA-N
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Description

3,3-Dimethyl-2-pyrrolidinone is a chemical compound with the molecular formula C6H11NO . It is related to pyrrolidinone, a five-membered lactam present in both natural and synthetic compounds .


Synthesis Analysis

The synthesis of pyrrolidinone derivatives, including 3,3-Dimethyl-2-pyrrolidinone, has been reported in various studies . One method involves the use of citric acid as a green catalyst in a green solvent under ultrasound irradiation .


Molecular Structure Analysis

The molecular structure of 3,3-Dimethyl-2-pyrrolidinone consists of a five-membered ring with two methyl groups attached to the 3rd carbon atom and a carbonyl group attached to the 2nd carbon atom .


Physical And Chemical Properties Analysis

3,3-Dimethyl-2-pyrrolidinone has a molecular weight of 113.16 . It has a density of 0.9±0.1 g/cm3, a boiling point of 229.2±9.0 °C at 760 mmHg, and a flash point of 121.7±3.7 °C .

Scientific Research Applications

Stereoselective Synthesis

The synthesis and utility of 3,3-dimethyl-2-pyrrolidinone, particularly the variant 3,3-dimethyl-5-substituted-2-pyrrolidinone (‘Quat’ chiral auxiliary), are pivotal in stereoselective enolate reactions of attached N-acyl side chains. This compound facilitates the creation of stereodefined structures due to its ability to operate under mild, non-racemising conditions, which is crucial for preserving the chiral integrity of the side chain upon its ultimate removal. Such characteristics make it an invaluable tool in the synthesis of enantiomerically pure compounds, a cornerstone in the development of pharmaceuticals and agrochemicals (Davies et al., 2002).

Solvent Interaction Studies

Research into the solvent effects on the dimeric self-association of 2-pyrrolidinone derivatives, including 3,3-dimethyl-2-pyrrolidinone, has shed light on the fundamental interactions governing their behavior in different solvent environments. Through ab initio studies, insights into the stability of cyclic versus open dimer forms in various solvents have been gained, providing valuable information on the hydrogen bonding capabilities and solvent interactions of pyrrolidinone compounds. This understanding is critical for optimizing reaction conditions in synthesis and for applications in solvent selection in chemical processes (Yekeler, 2001).

Conjugate Addition Reactions

3-Pyrrolin-2-ones and 2-pyrrolidinones, closely related to 3,3-dimethyl-2-pyrrolidinone, are key moieties in several bioactive natural products. Research into reactive 3-pyrrolin-2-ones in conjugate addition reactions has opened new avenues for synthesizing complex organic molecules, including the potential for creating nootropic compounds like nebracetam. These studies underscore the versatility of pyrrolidinone derivatives in synthetic organic chemistry, highlighting their role in building complex architectures with potential biological activity (Alves, 2007).

Photoactivation for Compound Release

Research into amino-substituted 1,4-benzoquinones, including 2-pyrrolidino derivatives, demonstrates the potential of these compounds in photoactivation processes. Exposure to visible light triggers the formation of benzoxazolines, which can subsequently release carboxylate and phenolate groups. This mechanism offers a novel approach for the controlled release of functional groups, potentially useful in drug delivery systems and material science (Chen & Steinmetz, 2006).

Catalysis and Cross-Coupling Reactions

The modification of nickel(II) pincer complexes by introducing a pyrrolidino group has significantly enhanced catalytic efficiency in cross-coupling reactions of nonactivated secondary alkyl halides. This development illustrates the impact of minor structural changes on catalytic performance, providing a powerful tool for the formation of carbon-carbon bonds, a fundamental process in the synthesis of many organic compounds (Garcia et al., 2016).

Safety and Hazards

3,3-Dimethyl-2-pyrrolidinone may cause serious eye irritation and may damage fertility or the unborn child . It is recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes .

Future Directions

Pyrrolidinones, including 3,3-Dimethyl-2-pyrrolidinone, are versatile lead compounds for designing powerful bioactive agents . They have diverse biological activities and can be used for the future development of novel compounds active against different infections and diseases .

Mechanism of Action

Target of Action

3,3-Dimethyl-2-pyrrolidinone is a derivative of pyrrolidin-2-one, a five-membered lactam present in both natural and synthetic compounds Pyrrolidin-2-one derivatives have been found to interact with various biological targets, contributing to their diverse biological activities .

Mode of Action

It’s known that the pyrrolidine ring, a key structural component of this compound, contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that 3,3-Dimethyl-2-pyrrolidinone may interact with its targets in a stereo-specific manner, leading to changes in the targets’ function.

Biochemical Pathways

Pyrrolidin-2-one derivatives have been associated with a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, antidepressant, and anticonvulsant effects . This suggests that 3,3-Dimethyl-2-pyrrolidinone may influence multiple biochemical pathways, leading to diverse downstream effects.

Pharmacokinetics

It’s known that the compound has a molecular weight of 11316, a density of 10223, a melting point of 66°C, and a boiling point of 2119°C . These properties may influence the compound’s bioavailability and pharmacokinetic behavior.

Result of Action

Given the diverse biological activities associated with pyrrolidin-2-one derivatives , it’s likely that 3,3-Dimethyl-2-pyrrolidinone may exert a range of molecular and cellular effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3,3-Dimethyl-2-pyrrolidinone. For instance, the compound is a slightly yellow liquid that is soluble in many organic solvents such as alcohols, ethers, and hydrocarbons, and slightly soluble in water . These solubility properties suggest that the compound’s action and efficacy may be influenced by the solvent environment. Additionally, the compound should be stored at 2-8°C , indicating that temperature can affect its stability.

properties

IUPAC Name

3,3-dimethylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-6(2)3-4-7-5(6)8/h3-4H2,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYZVTTRRGCJXGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40408485
Record name 3,3-dimethyl-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40408485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dimethyl-2-pyrrolidinone

CAS RN

4831-43-0
Record name 3,3-dimethyl-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40408485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-dimethylpyrrolidin-2-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 3,3-Dimethyl-2-pyrrolidinone derivatives in organic synthesis?

A1: 3,3-Dimethyl-2-pyrrolidinone derivatives, specifically (R)-(−)-5-methyl-3,3-dimethyl-2-pyrrolidinone, have been explored as chiral auxiliaries in asymmetric synthesis. [, , , ] This means they can be temporarily incorporated into a molecule to influence the stereochemical outcome of reactions, leading to the preferential formation of one enantiomer over another.

Q2: What specific reactions have been investigated using (R)-(−)-5-methyl-3,3-dimethyl-2-pyrrolidinone as a chiral auxiliary?

A2: The research highlights the application of (R)-(−)-5-methyl-3,3-dimethyl-2-pyrrolidinone in asymmetric aldol and alkylation reactions. [, ] These reactions are fundamental in organic synthesis for forming carbon-carbon bonds stereoselectively, which is crucial in the synthesis of complex natural products and pharmaceuticals.

Q3: How is the (R)-(−)-5-methyl-3,3-dimethyl-2-pyrrolidinone auxiliary introduced and later removed from the target molecule?

A3: While the provided abstracts do not detail the specific synthetic steps, the introduction of chiral auxiliaries like (R)-(−)-5-methyl-3,3-dimethyl-2-pyrrolidinone typically involves a coupling reaction with a suitable functional group in the substrate molecule. After the stereoselective reaction, the auxiliary is cleaved off, often under mild conditions, to afford the desired chiral product. [, , , ]

Q4: What are the advantages of using chiral auxiliaries like (R)-(−)-5-methyl-3,3-dimethyl-2-pyrrolidinone compared to other asymmetric synthesis approaches?

A4: Chiral auxiliaries can offer high stereoselectivity and predictable stereocontrol in reactions. Compared to other asymmetric methods, they may sometimes require milder reaction conditions and can be more cost-effective for certain applications. [, , , ]

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